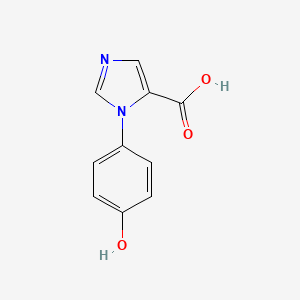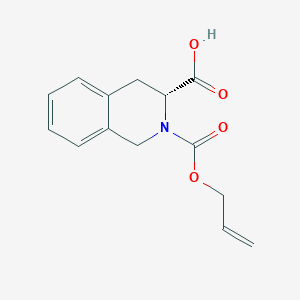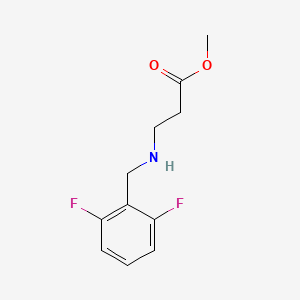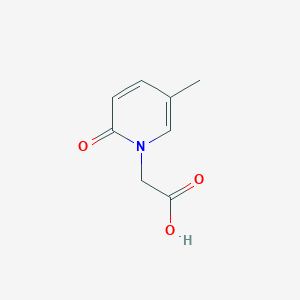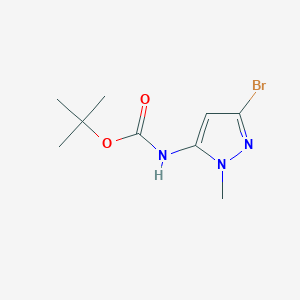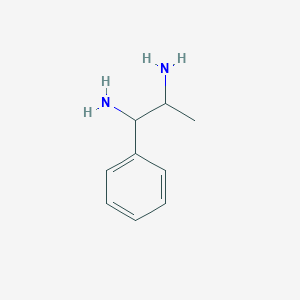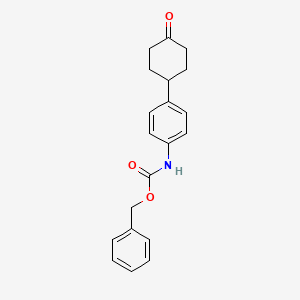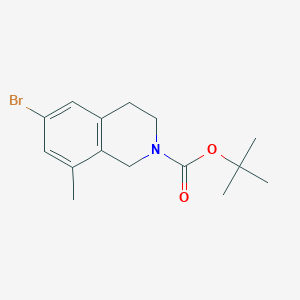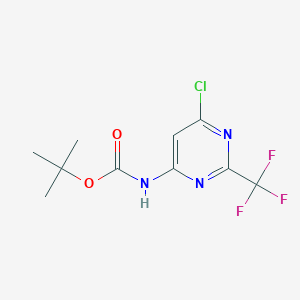
Tert-butyl 6-chloro-2-(trifluoromethyl)pyrimidin-4-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 6-chloro-2-(trifluoromethyl)pyrimidin-4-ylcarbamate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chloro-2-(trifluoromethyl)pyrimidin-4-ylcarbamate typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of 2,4-dichloropyrimidine with tert-butyl carbamate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Tert-butyl 6-chloro-2-(trifluoromethyl)pyrimidin-4-ylcarbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative, while hydrolysis of the carbamate group results in the formation of the corresponding amine.
科学研究应用
Tert-butyl 6-chloro-2-(trifluoromethyl)pyrimidin-4-ylcarbamate has several scientific research applications, including:
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, and anti-inflammatory activities.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests.
Material Science: It is employed in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of tert-butyl 6-chloro-2-(trifluoromethyl)pyrimidin-4-ylcarbamate depends on its specific application. In pharmaceuticals, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. In agrochemicals, it may target enzymes essential for plant growth or pest survival, thereby exerting its herbicidal or pesticidal effects.
相似化合物的比较
Similar Compounds
- Tert-butyl 6-bromo-2-(trifluoromethyl)pyrimidin-4-ylcarbamate
- Tert-butyl 6-fluoro-2-(trifluoromethyl)pyrimidin-4-ylcarbamate
- Tert-butyl 6-iodo-2-(trifluoromethyl)pyrimidin-4-ylcarbamate
Uniqueness
Tert-butyl 6-chloro-2-(trifluoromethyl)pyrimidin-4-ylcarbamate is unique due to the presence of the chlorine atom at the 6-position, which can influence its reactivity and interactions with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and development.
属性
分子式 |
C10H11ClF3N3O2 |
|---|---|
分子量 |
297.66 g/mol |
IUPAC 名称 |
tert-butyl N-[6-chloro-2-(trifluoromethyl)pyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C10H11ClF3N3O2/c1-9(2,3)19-8(18)17-6-4-5(11)15-7(16-6)10(12,13)14/h4H,1-3H3,(H,15,16,17,18) |
InChI 键 |
OVGFHGOZAMUTAE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC(=N1)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



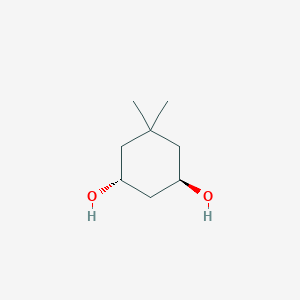
![rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13505690.png)

